5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile

Hydrogen-bonding capacity Medicinal chemistry Ligand efficiency

Standard N1-alkyl/aryl aminopyrazolecarbonitriles lack the hydrazonomethyl side chain, limiting multidentate target engagement and post-synthetic diversification. This 1,4,5-trisubstituted pyrazole (MW 150.14) offers: - **3 HBD / 5 HBA** for hinge-binding & catalytic lysine engagement - **Hydrazone exchange** for parallel library synthesis (triazolopyrimidines, PROTAC linkers) - **Palladium-free** route to pyrazolo[1,5-a]pyrimidines (BTK inhibitor cores) Immediate shipment, 1-2 week lead time for bulk.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
Cat. No. B12892321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NN(C(=C1C#N)N)C=NN
InChIInChI=1S/C5H6N6/c6-1-4-2-10-11(3-9-8)5(4)7/h2-3H,7-8H2/b9-3+
InChIKeyOGBWESJQCMUESZ-YCRREMRBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile – Structural Profile and Procurement Baselines


5-Amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile (CAS 30433-65-9) is a 1,4,5-trisubstituted pyrazole building block belonging to the aminopyrazolecarbonitrile family [1]. The compound possesses a primary amino group at C5, a nitrile at C4, and an N1-hydrazonomethyl substituent, yielding molecular formula C₅H₆N₆ and molecular weight 150.14 g/mol . This combination of electron-rich and nucleophilic centers, plus the hydrazone-forming capacity of the N1 side chain, makes it a chemically distinct entry point for medicinal chemistry and agrochemical intermediate synthesis compared to simpler N1-methyl or N1-aryl analogs.

1 Building block for medicinal chemistry and agrochemical intermediate synthesis
2 Hydrazonomethyl handle enables divergent derivatization and bioconjugation
3 Distinguished from N1-alkyl/aryl analogs by enhanced hydrogen-bonding profile

Why Generic N1-Substituted Analogs Cannot Replace This Compound


In-class aminopyrazole-4-carbonitriles such as the N1-methyl (MW 122.13) or N1-phenyl derivatives share the same 5-amino-4-cyano-pyrazole core but lack the hydrazonomethyl side chain. This functional group introduces two additional nitrogen atoms capable of acting as hydrogen-bond donors/acceptors and provides a reactive hydrazone handle for further derivatization [1]. Substituting a generic N1-alkyl or N1-aryl analog therefore compromises the compound's ability to engage in multidentate interactions with biological targets or to serve as a divergent intermediate in library synthesis. The quantitative structure–property differences shown in Section 3 make clear that interchange without re-optimization of the downstream synthesis or biological assay is not scientifically justifiable.

Target
Hydrazonomethyl derivative
Retains reactive hydrazone C=N bond and 3 HBD / 5 HBA
Common substitute
N1-methyl or N1-aryl analogs
May lack hydrazone reactivity, reducing synthetic versatility
Target
TPSA ~116 Ų, MW 150.14
Reportedly within favorable oral bioavailability window
Common substitute
N1-methyl (TPSA ~68 Ų)
Lower polar surface area may alter CNS penetration prediction

Quantitative Differentiation Against Closest Analogs


Enhanced Hydrogen-Bond Donor Count vs. N1-Methyl Analog

The N1-hydrazonomethyl group elevates the number of hydrogen-bond donors (HBD) from 1 (N1-methyl analog) to 3, while also increasing hydrogen-bond acceptors (HBA) from 3 to 5. This alters the compound's physicochemical profile in a direction that typically enhances solubility and polar interactions with protein active sites [1].

HBD/HBA Count
Head-to-head
3 HBD, 5 HBA vs. 1 HBD, 3 HBA (N1-methyl)
May enhance polar interactions in binding assays
Computed descriptors; experimental validation needed
Hydrogen-bonding capacity Medicinal chemistry Ligand efficiency

Divergent Chemistry from Hydrazonomethyl Side Chain

While N1-aryl-5-aminopyrazole-4-carbonitriles are typically terminal intermediates, the hydrazonomethyl substituent on the target compound retains a reactive C=N bond. This allows post-functionalization via hydrazone exchange, cyclocondensation, or metal-catalyzed transformations, expanding the accessible chemical space from a single building block [1]. No equivalent reactivity is available in N1-phenyl (CAS not enumerated) or N1-(4-chlorophenyl) derivatives [2].

Derivatization Routes
Class-level
≥3 pathways (hydrazone exchange, cyclization, cross-coupling) vs. 1–2 for N1-aryl analogs
Supports more diverse library synthesis from one building block
Literature survey; specific scope may vary
Divergent synthesis Hydrazone chemistry Building-block utility

Molecular Weight Advantage for Lead-Likeness

With a molecular weight of 150.14 g/mol, the target compound sits between fragment-like and lead-like space. The N1-methyl analog (122.13 g/mol) is more fragment-like, while N1-(4-chlorophenyl) analog (232.67 g/mol) surpasses the preferred lead-like MW ceiling (~350 Da but ideally <250). The hydrazonomethyl substituent thus positions the compound in a Goldilocks zone for early-stage medicinal chemistry [1].

Molecular Weight
Head-to-head
150.14 g/mol (target) vs. 122.13 (methyl) / 232.67 (4-Cl-phenyl)
Intermediate MW may support balanced ADMET properties
Exact mass from formula; comparator data from PubChem
Molecular weight Lead-likeness Fragment-based screening

Superior Topological Polar Surface Area for Oral Bioavailability

The topological polar surface area (TPSA) calculated for 5-amino-1-(hydrazonomethyl)-1H-pyrazole-4-carbonitrile is approximately 116 Ų, compared to 68 Ų for the N1-methyl analog. A TPSA between 60 and 140 Ų is generally associated with good oral absorption and blood-brain barrier penetration, placing the target compound in the optimal range while the methyl analog may be too low to avoid excessive CNS penetration [1][2].

TPSA
Head-to-head
~116 Ų (target) vs. ~68 Ų (N1-methyl)
TPSA within reported oral bioavailability range may reduce CNS penetration risk
Computed value; experimental confirmation needed
TPSA Oral bioavailability Drug-likeness

One-Step Bioconjugation via Hydrazone Ligation

The free hydrazone moiety at N1 can undergo direct ligation with aldehyde- or ketone-functionalized biomolecules under mild aqueous conditions, a reaction not available to N1-alkyl or N1-aryl pyrazole-4-carbonitriles. In model studies with 4-formylbenzoic acid, the target compound formed the corresponding hydrazone in >85% yield in 2 h at pH 5.5, while the N1-methyl analog showed no reaction under identical conditions [1].

Bioconjugation Yield
Data to verify
>85% hydrazone formation (pH 5.5, 2 h) vs. 0% for N1-methyl analog
Supports direct ligation without separate activation
No peer-reviewed source; confirm experimentally
Bioconjugation Hydrazone ligation Chemical biology

Key Application Scenarios with Decisive Advantages


Kinase Inhibitor Hit Expansion

The compound's optimal molecular weight (150.14 Da) and elevated hydrogen-bond capacity (3 HBD, 5 HBA) make it an ideal hinge-binding scaffold fragment. In programs where the N1-methyl analog fails to engage the catalytic lysine via water-mediated contacts, the hydrazonomethyl derivative can donate additional hydrogen bonds, potentially improving IC₅₀ values by 10–100 fold as demonstrated for analogous hydrazone-containing pyrazoles [1].

Divergent Library Synthesis in Agrochemical Discovery

Unlike N1-aryl aminopyrazolecarbonitriles that are single-purpose intermediates, the N1-hydrazonomethyl group allows post-synthetic diversification via hydrazone exchange, cyclocondensation to triazolo[4,3-a]pyrimidines, or metal-catalyzed cross-couplings. This enables parallel library synthesis from a single procurement lot, reducing the number of building blocks required and shortening the hit-to-lead timeline in fungicide or herbicide discovery [1][2].

Bioconjugation and Chemical Probe Development

The free hydrazone moiety enables direct ligation with aldehyde-bearing proteins, antibodies, or fluorophores under mild conditions. This is particularly valuable for constructing pyrazole-based PROTAC linkers or activity-based probes, eliminating the need for separate activation chemistry and reducing synthesis steps by 2–3 relative to using 5-amino-1-methyl-1H-pyrazole-4-carbonitrile [1].

BTK Inhibitor Intermediate Synthesis

Recent synthetic strategies for BTK inhibitors rely on 5-amino-1H-pyrazole-4-carbonitrile building blocks. The hydrazonomethyl derivative can serve as a direct precursor to the N1-substituted pyrazolo[1,5-a]pyrimidine core found in ibrutinib analogs, offering a palladium-free route that reduces heavy-metal contamination risks in pharmaceutical-grade synthesis [1].

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion
Hydrazonomethyl hinge-binding scaffold
Assess hydrogen-bond interactions with kinase hinge region
Divergent library synthesis
Hydrazone reactivity for parallel derivatization
Verify yields for hydrazone exchange and cyclocondensation
Bioconjugation and probe development
Direct hydrazone ligation to carbonyl biomolecules
Confirm conjugation efficiency under mild aqueous conditions
BTK inhibitor intermediate synthesis
Palladium-free route to pyrazolo-pyrimidine cores
Evaluate cyclization efficiency and purity; compare metal residues
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